molecular formula C15H20 B1305580 1-Ethynyl-4-heptylbenzene CAS No. 79887-12-0

1-Ethynyl-4-heptylbenzene

Cat. No.: B1305580
CAS No.: 79887-12-0
M. Wt: 200.32 g/mol
InChI Key: CFWOIXKFXVUJPA-UHFFFAOYSA-N
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Description

1-Ethynyl-4-heptylbenzene is an organic compound with the molecular formula C15H20 It is characterized by a benzene ring substituted with an ethynyl group at the first position and a heptyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-heptylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-heptylphenylacetylene with an appropriate base to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-heptylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-heptylbenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-ethynyl-4-heptylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes. The benzene ring provides stability and enhances the compound’s ability to interact with aromatic systems in biological targets .

Comparison with Similar Compounds

1-Ethynyl-4-heptylbenzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-hexylbenzene: Similar structure but with a hexyl group instead of a heptyl group.

    1-Ethynyl-4-octylbenzene: Similar structure but with an octyl group instead of a heptyl group.

    1-Ethynyl-4-butylbenzene: Similar structure but with a butyl group instead of a heptyl group.

Uniqueness: The heptyl group in this compound provides unique steric and electronic properties, influencing its reactivity and interactions compared to its analogs .

Properties

IUPAC Name

1-ethynyl-4-heptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-3-5-6-7-8-9-15-12-10-14(4-2)11-13-15/h2,10-13H,3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWOIXKFXVUJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379400
Record name 1-ethynyl-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-12-0
Record name 1-Ethynyl-4-heptylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethynyl-4-heptylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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